5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N4O4 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-[(2-nitro-4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H14N4O4/c1-7(2)8-3-4-10(9(5-8)16(17)18)19-6-11-14-15-12(13)20-11/h3-5,7H,6H2,1-2H3,(H2,13,15) |
InChI Key |
MTXKHHBLKZWHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method Overview
A foundational approach involves cyclizing acylhydrazides with carbonyl derivatives. For example, hydrazides react with aldehydes or ketones under oxidative conditions to form the 1,3,4-oxadiazole ring.
Procedure:
-
Synthesis of 4-isopropyl-2-nitrophenoxyacetyl hydrazide :
-
Cyclization using iodine/K₂CO₃ :
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Time | 6 h |
| Solvent | DMF |
| Oxidizing Agent | I₂/K₂CO₃ |
| Overall Yield | 70–75% |
Advantages : Scalable, minimal byproducts.
Limitations : Requires stoichiometric iodine, necessitating purification.
Alkylation of Preformed Oxadiazole Core
Method Overview
This two-step method involves synthesizing the oxadiazole ring first, followed by introducing the (4-isopropyl-2-nitrophenoxy)methyl group via alkylation.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Alkylation Agent | 4-Isopropyl-2-nitrobenzyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 12 h |
| Overall Yield | 65–70% |
Advantages : Modular approach; avoids harsh cyclization conditions.
Limitations : Multi-step synthesis reduces efficiency.
Oxidative Cyclization of Semicarbazones
Method Overview
Semicarbazones derived from aldehydes undergo oxidative cyclization to form 1,3,4-oxadiazoles. This method is effective for introducing aromatic substituents.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | Chloramine-T |
| Solvent | Ethanol |
| Reaction Time | 8 h |
| Yield | 80–85% |
Advantages : High yield; mild conditions.
Limitations : Chloramine-T generates sulfonamide byproducts.
Microwave-Assisted Cyclodehydration
Method Overview
Microwave irradiation accelerates cyclodehydration of diacylhydrazines, enhancing reaction efficiency.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | SiO₂-POCl₃ |
| Temperature | 150°C |
| Time | 20 min |
| Yield | 78–82% |
Advantages : Rapid; solvent-free.
Limitations : Specialized equipment required.
Palladium-Catalyzed Annulation
Method Overview
A Pd-catalyzed approach enables the construction of the oxadiazole ring via annulation of isocyanides and hydrazides.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Oxidant | O₂ (atmospheric) |
| Solvent | Toluene |
| Yield | 68–72% |
Advantages : Atom-economical; single-step.
Limitations : Sensitivity to oxygen and moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Hydrazide Cyclization | 70–75 | 6 h | Low | High |
| Alkylation | 65–70 | 24 h | Moderate | Moderate |
| Semicarbazone Oxidation | 80–85 | 8 h | Low | High |
| Microwave-Assisted | 78–82 | 20 min | High | Low |
| Pd-Catalyzed | 68–72 | 12 h | High | Moderate |
Chemical Reactions Analysis
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a 1,3,4-oxadiazole ring, which is known for its ability to interact with biological systems. The presence of the isopropyl and nitrophenoxy groups contributes to its unique properties, enhancing its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole scaffold demonstrate antibacterial, antifungal, and antiviral activities. Specifically, 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has been evaluated for its efficacy against various microbial strains, showing promising results in inhibiting growth compared to standard antibiotics .
Anticancer Potential
The compound's anticancer properties are notable. It has been reported that oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The specific inhibition of HDAC6 by oxadiazole derivatives suggests potential therapeutic applications in treating various cancers . In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Drug Development
The structural characteristics of this compound make it a candidate for drug development aimed at diseases associated with HDAC6 activity. Its ability to selectively inhibit HDACs presents opportunities for developing targeted therapies for conditions such as cancer and neurodegenerative diseases .
Formulation in Therapeutics
The compound can be formulated into pharmaceutical compositions for effective delivery in clinical settings. Its stability and solubility profiles are crucial factors influencing its formulation as a therapeutic agent .
Table: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include key proteins involved in disease processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The 1,3,4-oxadiazol-2-amine moiety is a common pharmacophore in bioactive molecules. Below is a comparison of substituents and their implications:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound and 4-nitrophenyl analogs (e.g., ) may facilitate hydrogen bonding with enzyme active sites, similar to interactions observed in GSK-3β inhibition .
- Hydrophobic Substituents : The isopropyl group in the target compound likely enhances membrane permeability compared to methoxy or chlorobenzyl groups, though excessive hydrophobicity could reduce solubility .
Kinase Inhibition
- GSK-3β Inhibition: A 4-nitrophenyl-substituted oxadiazol-2-amine demonstrated hydrogen bonding with Tyr134 and Val135 in GSK-3β, critical for ATP-pocket binding . The target compound’s nitro group may mimic this interaction, but its phenoxymethyl chain could sterically hinder binding.
- COT Kinase Inhibition: Quinoline- and indole-substituted oxadiazoles (e.g., Compound 2 in ) showed nanomolar activity. The target’s nitro group may offer alternative π-π stacking or dipole interactions for kinase targeting .
Cytotoxic Activity
- Methoxyphenyl Derivatives : N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited potent activity against leukemia and breast cancer cell lines (GP: 15.43–62.6) . The target’s nitro group may enhance cytotoxicity through reactive oxygen species (ROS) generation, a mechanism common in nitro-containing drugs.
Antimicrobial Activity
- Indole-Substituted Analogs : 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showed moderate antimicrobial activity . The target’s nitro group could broaden antimicrobial spectra by disrupting bacterial redox systems.
Physicochemical Properties
- Stability : The nitro group may confer photolytic or metabolic instability, requiring formulation adjustments compared to methoxy or halogenated analogs .
Biological Activity
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
1. Overview of 1,3,4-Oxadiazole Derivatives
The oxadiazole ring system is known for its broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The unique properties of 1,3,4-oxadiazoles make them valuable in drug discovery and development. Recent studies have highlighted their potential as effective therapeutic agents against various diseases.
2.1 Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | TBD |
| 5 | MCF7 (breast cancer) | TBD |
| 6 | A549 (lung cancer) | TBD |
In a study evaluating various oxadiazole derivatives, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . Further modifications to these compounds can enhance their antiproliferative effects.
2.2 Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated efficacy against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
These findings suggest that the oxadiazole derivatives might serve as potential leads for developing new antibiotics .
2.3 Antiviral Activity
Recent investigations into the antiviral potential of oxadiazole derivatives indicate promising results against viral pathogens. Specific derivatives have shown inhibition of viral replication and significant cytotoxicity against infected cells.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Modulation : Some derivatives may interact with specific receptors or proteins that mediate cellular responses to stress or infection.
4. Case Studies and Research Findings
Several studies have focused on synthesizing new derivatives based on the oxadiazole framework to improve biological activity:
- Study on Anticancer Activity : A recent investigation reported that modified oxadiazoles demonstrated enhanced cytotoxicity against various human tumor cell lines compared to their parent compounds .
- Antimicrobial Evaluation : Another study highlighted the effectiveness of certain oxadiazole derivatives against resistant bacterial strains, suggesting their potential use in treating infections caused by multi-drug resistant organisms .
5. Conclusion and Future Directions
The compound this compound represents a promising candidate in the search for new therapeutic agents across multiple disease categories. Ongoing research is essential to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy and safety.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) investigations.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of combination therapies utilizing this compound with existing drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
